molecular formula C5H6F2N4O B6610573 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one CAS No. 1882531-25-0

4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B6610573
CAS No.: 1882531-25-0
M. Wt: 176.12 g/mol
InChI Key: PIODQCCSTRSEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one, commonly referred to as DFET, is a heterocyclic compound with a broad range of biological applications. It is a fluorinated derivative of 4-amino-6-methyl-2,5-dihydro-1,3,5-triazin-2-one (MMT), which is a widely used intermediate in organic synthesis. As a result, DFET is an important research tool for scientists in the fields of organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

DFET is a widely used research tool for scientists in the fields of organic chemistry, medicinal chemistry, and biochemistry. It is used as a building block for organic synthesis, as a catalyst for reactions, and as a precursor for drugs and other compounds. In addition, it is used in the study of enzyme inhibitors, antiviral agents, and other biological compounds.

Mechanism of Action

DFET has a number of mechanisms of action, depending on the application. For example, in the synthesis of organic compounds, DFET acts as a catalyst, allowing the reaction to proceed at a faster rate. In the study of enzyme inhibitors, DFET can bind to the active site of the enzyme and inhibit its activity. In the study of antiviral agents, DFET can bind to the viral capsid and inhibit its replication.
Biochemical and Physiological Effects
DFET has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, inhibit the replication of viruses, and modulate the activity of receptors. In addition, it has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

DFET has a number of advantages for lab experiments, such as its wide range of biological applications, its stability, and its low cost. However, there are also some limitations, such as its toxicity and the need for specialized equipment and techniques for its synthesis and purification.

Future Directions

There are a number of potential future directions for the use of DFET. For example, it could be used to develop new drugs and other compounds, to study enzyme inhibitors, to study antiviral agents, or to modulate the activity of receptors. In addition, it could be used to study the structure and function of proteins, to study the mechanisms of disease, or to develop new diagnostic tools.

Synthesis Methods

DFET is synthesized using a four-step process. First, 4-amino-6-methyl-2,5-dihydro-1,3,5-triazin-2-one (4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one) is reacted with 1,1-difluoroethylene in the presence of a base to form the desired product. Second, the product is then reacted with hydrochloric acid to form the desired DFET. Third, the DFET is then reacted with a base to form the desired product. Finally, the product is purified by recrystallization.

Properties

IUPAC Name

4-amino-6-(1,1-difluoroethyl)-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N4O/c1-5(6,7)2-9-3(8)11-4(12)10-2/h1H3,(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIODQCCSTRSEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC(=O)N1)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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